Cas no 82-92-8 (Cyclizine)

Phenazine is a chemical substance with molecular formula of c18h22n2 and molecular weight of 266.3808.
Cyclizine structure
Cyclizine structure
Product Name:Cyclizine
CAS No:82-92-8
Molecular Formula:C18H22N2
Molecular Weight:266.380684375763
CID:81707
PubChem ID:6726

Cyclizine Properties

Names and Identifiers

    • Cyclizine
    • 1-benzhydryl-4-methylpiperazine
    • CYCLIZINE HCL
    • CYCLYZINE
    • 1-Benzhydryl-4-methyl-piperazin
    • 1-benzhydryl-4-methyl-piperazine
    • 1-diphenylmethyl-4-methylpiperazine
    • Bw 47-83
    • Ciclizina
    • Emoquil
    • Marazine
    • Marezine
    • Marzine
    • Nautazine
    • N-benzhydryl-N'-methylpiperazine
    • Valoid
    • Wellcome
    • (n-benzhydryl)(n’-methyl)diethylenediamine
    • (N-Benzhydryl)(N'-methyl)diethylenediamine
    • 1-(diphenylmethyl)-4-methyl-piperazin
    • bw47-83
    • 1-(Diphenylmethyl)-4-methylpiperazine (ACI)
    • (N-Benzhydryl)(N′-methyl)diethylenediamine
    • Compound 47-83
    • MeSH ID: D003501
    • N-Benzhydryl-N′-methylpiperazine
    • N-Methyl-N′-benzhydrylpiperazine
    • Ne-Devomit
    • Neo-Devomit
    • NSC 26608
    • Wellcome prepn. 47-83
    • CHEMBL648
    • HSDB 3309
    • 1-Benzhydryl-4-methylpiperazine #
    • AB00053084
    • Wellcome prepn 47-83
    • BSPBio_002095
    • N-Methyl-N'-benzyhydrylpiperazine
    • Piperazine, 1-(diphenylmethyl)-4-methyl-
    • CAS-303-25-3
    • CCG-40322
    • KBio1_001957
    • SR-05000001595-1
    • Ciclizina [INN-Spanish]
    • KBio2_003902
    • Spectrum4_000205
    • Marzine (Salt/Mix)
    • N-Methyl-N'-benzhydrylpiperazine
    • NCGC00016421-01
    • BRD-K79501723-001-02-0
    • (+/-)-1-diphenylmethyl-4-methylpiperazine
    • NSC-756710
    • Spectrum3_000368
    • KBioGR_000809
    • SR-05000001595
    • NSC756710
    • C06930
    • KBio2_001334
    • CYCLIZINE [INN]
    • (+-)-1-diphenylmethyl-4-methylpiperazine
    • Prestwick2_000510
    • BSPBio_000439
    • KBio3_001315
    • 82-92-8
    • SCHEMBL4690
    • KBioSS_001334
    • Spectrum5_001594
    • CHEBI:3994
    • D81845
    • BPBio1_000483
    • Prestwick3_000510
    • Cyclizine [USP:INN:BAN:DCF]
    • Prestwick1_000510
    • L000701
    • SPBio_002360
    • HMS1920A20
    • SBI-0052576.P003
    • NCGC00016421-04
    • Emoquil (Salt/Mix)
    • Cyclizinum [INN-Latin]
    • NCGC00016421-03
    • NSC-26608
    • AB00053084_08
    • Spectrum_000854
    • HMS2091I08
    • Cyclizine (INN)
    • AKOS015839079
    • BRD-K79501723-003-09-1
    • DB01176
    • CYCLIZINE [WHO-DD]
    • Q867308
    • SPBio_001187
    • NCGC00094634-01
    • NCGC00016421-02
    • NS00002955
    • EN300-18073463
    • LS-14655
    • CYCLIZINE [MART.]
    • NCGC00094634-02
    • GTPL7151
    • Cyclizine chloride
    • Spectrum2_001174
    • CYCLIZINE [MI]
    • BRD-K79501723-003-03-4
    • CYCLIZINE [VANDF]
    • BRN 0230441
    • NCGC00016421-09
    • SpecPlus_000917
    • Prestwick0_000510
    • 5-23-01-00232 (Beilstein Handbook Reference)
    • WLN: T6N DNTJ AYR&R& D1
    • Pharmakon1600-01500211
    • UNII-QRW9FCR9P2
    • Oprea1_429421
    • D03621
    • Cyclizinum
    • DivK1c_007013
    • QRW9FCR9P2
    • DTXSID4022864
    • SPECTRUM1500211
    • 1-(Diphenylmethyl)-4-methylpiperazine
    • CYCLIZINE [HSDB]
    • N-Benzhydryl-N-methyl piperazine
    • KBio2_006470
    • NSC26608
    • 1-Benzhydryl-4-methylpiperazin
    • EINECS 201-445-5
    • Wellcome preparation 47-83
    • piperazine, 1-diphenylmethyl-4-methyl-
    • HCl, Cyclizine
    • Cyclizine (USP:INN:BAN:DCF)
    • CYCLIZINE (MART.)
    • R06AE03
    • BRD-K79501723-300-01-8
    • DB-363248
    • BRD-K79501723-001-04-6
    • Marazine (Salt/Mix)
    • Cyclizine?
    • Cyclizinum (INN-Latin)
    • Marezine (TN)
    • Ciclizina (INN-Spanish)
    • DTXCID202864
    • MDL: MFCD00023293
    • InChIKey: UVKZSORBKUEBAZ-UHFFFAOYSA-N
    • Inchi: 1S/C18H22N2/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3
    • SMILES: C1C=CC(C(N2CCN(C)CC2)C2C=CC=CC=2)=CC=1

Computed Properties

  • Exact Mass: 266.17800
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 266.178
  • Heavy Atom Count: 20
  • Complexity: 253
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: nothing
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 6.5A^2

Experimental Properties

  • LogP: 2.89920
  • PSA: 6.48000
  • Refractive Index: 1.5840 (estimate)
  • Boiling Point: 399.58°C (rough estimate)
  • Melting Point: 105.5-107.5°
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C
  • Flash Point: 159.1±12.9 °C
  • Density: 0.9934 (rough estimate)

Cyclizine Security Information

Cyclizine Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Cyclizine Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00G2MK-25mg
CYCLIZINE HCL
82-92-8 97%
25mg
$106.00 2024-04-21
A2B Chem LLC
AH49100-1g
Cyclizine
82-92-8
1g
$198.00
Aaron
AR00G2UW-5mg
CYCLIZINE HCL
82-92-8 98%
5mg
$87.00 2025-02-12
Ambeed
A348582-5mg
1-Benzhydryl-4-methylpiperazine
82-92-8 97%
5mg
$52.00
Chemenu
CM525893-50mg
1-Benzhydryl-4-methylpiperazine
82-92-8 97%
50mg
$158 2022-08-31
Enamine
EN300-18073463-0.05g
1-(diphenylmethyl)-4-methylpiperazine
82-92-8
0.05g
$663.0 2023-09-19
MedChemExpress
HY-B1397-10mg
Cyclizine
82-92-8 98.12%
10mg
¥3900 2024-05-24
S e l l e c k ZHONG GUO
S0897-5mg
Cyclizine
82-92-8 99.43%
5mg
¥2105.26 2023-09-15
TRC
C989141-10mg
Cyclizine
82-92-8
10mg
$ 64.00 2023-04-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TA468-20mg
Cyclizine
82-92-8 97%
20mg
1802.0CNY

Cyclizine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Catalysts: [2-[(Amino-κN)diphenylmethyl]phenyl-κC]chloro[(1,2,3,4,5-η)-1,2,3,4,5-pentamethy… Solvents: Methanol ;  5 min, 24 °C; 2 h, 110 °C
Reference
Scalable Synthesis of Antihistamines and Sensipar via Intensified Hydrogen Borrowing Methodology
Ng, Xiao Qian; et al, ACS Sustainable Chemistry & Engineering, 2023, 11(33), 12389-12396

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Triphenylphosphine ,  Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: 2,2,2-Trifluoroethanol ;  20 min, rt
1.2 Reagents: Hydrogen Solvents: 2,2,2-Trifluoroethanol ;  24 h, 20 atm, rt
Reference
Practical N-alkylation via homogeneous iridium-catalyzed direct reductive amination
Wang, Jing; et al, Science China: Chemistry, 2023, 66(2), 518-525

Synthetic Circuit 3

Reaction Conditions
1.1 45 min, 100 °C
Reference
Continuous-Flow Multistep Synthesis of Cinnarizine, Cyclizine, and a Buclizine Derivative from Bulk Alcohols
Borukhova, Svetlana; et al, ChemSusChem, 2016, 9(1), 67-74

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 min, rt
1.2 Solvents: Dimethylformamide ;  rt; 10 h, 80 °C
Reference
Synthesis and pharmacological evaluation of 1-benzhydryl piperazine derivatives
Thakran, Atul Kumar; et al, International Journal of Pharmaceutical Sciences and Research, 2012, 3(1), 213-217

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Acetonitrile ;  280 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Reference
Synthesis and anti-inflammatory performance of newly cyclizine derivatives on adult male Wistar rats
Ahmadi, Abbas; et al, Iranian Journal of Pharmaceutical Research, 2012, 11(4), 1027-1037

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Ruthenium(1+), [2-[[bis(1,1-dimethylethyl)phosphino-κP]methyl]pyridine-κN]chloro… ;  rt → 130 °C; 72 h, 130 °C
Reference
Synthesis of 1,4-Diazacycles by Hydrogen Borrowing
Nalikezhathu, Anju ; et al, Organic Letters, 2023, 25(10), 1754-1759

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Azobisisobutyronitrile ,  N-Bromosuccinimide Solvents: Carbon tetrachloride ;  1 h, reflux; reflux → rt
1.2 Reagents: Potassium carbonate Solvents: Acetonitrile ;  2 h, reflux
Reference
A Pd-catalyzed organometallic-free homologation of arylboronic acids enabled by chemoselective transmetalation
Bastick, Kane A. C.; et al, ChemRxiv, 2023, 1, 1-6

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Lithium bis(trimethylsilyl)amide Catalysts: Nickelate(1-), [N2,N6-bis[2,6-bis(1-methylethyl)phenyl]-2,6-pyridinedicarboxamid… Solvents: Dimethyl sulfoxide ;  3 h, 100 °C
Reference
Highly economical and direct amination of sp3 carbon using low-cost nickel pincer catalyst
Brandt, Andrew; et al, RSC Advances, 2021, 11(3), 1862-1874

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Carbon dioxide ,  Carbon monoxide Catalysts: Dirhodium tetraacetate Solvents: Tetrahydrofuran ;  48 h, 45 bar, 130 °C
Reference
Catalytic utilization of converter gas - an industrial waste for the synthesis of pharmaceuticals
Runikhina, Sofiya A.; et al, Chemical Science, 2023, 14(16), 4346-4350

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Bis(2,3,4,5,6-pentafluorophenyl)zinc Solvents: Toluene ;  1 h, rt
1.2 Reagents: Methanol
Reference
Atom-efficient transition-metal-free arylation of N,O-acetals using diarylzinc reagents through Zn/Zn cooperativity
Borys, Andryj M.; et al, Chemical Communications (Cambridge, 2021, 57(71), 8905-8908

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Iridium ,  Graphene (oxide) ;  24 h, 110 °C
Reference
Iridium/graphene nanostructured catalyst for the N-alkylation of amines to synthesize nitrogen-containing derivatives and heterocyclic compounds in a green process
Chen, Tsun-Ren; et al, RSC Advances, 2022, 12(8), 4760-4770

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Tributylphosphine ,  Ruthenium trichloride Solvents: 1,4-Dioxane
Reference
Ruthenium complex catalyzed N-heterocyclization. Syntheses of N-substituted piperidines, morpholines, and piperazines from amines and 1,5-diols
Tsuji, Yasushi; et al, Journal of Organic Chemistry, 1985, 50(9), 1365-70

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  210 h, reflux
1.2 Solvents: Acetonitrile ;  280 h, reflux
Reference
Synthesis and antiinflammatory effects of new piperazine and ethanolamine derivatives of H1-antihistaminic drugs
Ahmadi, Abbas; et al, Mini-Reviews in Medicinal Chemistry, 2012, 12(12), 1282-1292

Synthetic Circuit 14

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt; 118 h, reflux
1.2 Reagents: Water ,  Ammonium chloride
2.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  210 h, reflux
2.2 Solvents: Acetonitrile ;  280 h, reflux
Reference
Synthesis and antiinflammatory effects of new piperazine and ethanolamine derivatives of H1-antihistaminic drugs
Ahmadi, Abbas; et al, Mini-Reviews in Medicinal Chemistry, 2012, 12(12), 1282-1292

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt; 118 h, reflux
2.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  210 h, reflux
3.1 Solvents: Acetonitrile ;  280 h, reflux
3.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Reference
Synthesis and anti-inflammatory performance of newly cyclizine derivatives on adult male Wistar rats
Ahmadi, Abbas; et al, Iranian Journal of Pharmaceutical Research, 2012, 11(4), 1027-1037

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Sodium sulfate ;  0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Bis(2,3,4,5,6-pentafluorophenyl)zinc Solvents: Toluene ;  1 h, rt
2.2 Reagents: Methanol
Reference
Atom-efficient transition-metal-free arylation of N,O-acetals using diarylzinc reagents through Zn/Zn cooperativity
Borys, Andryj M.; et al, Chemical Communications (Cambridge, 2021, 57(71), 8905-8908

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C → rt; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
2.1 Catalysts: Ruthenium(1+), [2-[[bis(1,1-dimethylethyl)phosphino-κP]methyl]pyridine-κN]chloro… ;  rt → 130 °C; 72 h, 130 °C
Reference
Synthesis of 1,4-Diazacycles by Hydrogen Borrowing
Nalikezhathu, Anju ; et al, Organic Letters, 2023, 25(10), 1754-1759

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ;  -78 °C; -78 °C → rt; overnight, rt
2.1 Reagents: Bis(2,3,4,5,6-pentafluorophenyl)zinc Solvents: Toluene ;  1 h, rt
2.2 Reagents: Methanol
Reference
Atom-efficient transition-metal-free arylation of N,O-acetals using diarylzinc reagents through Zn/Zn cooperativity
Borys, Andryj M.; et al, Chemical Communications (Cambridge, 2021, 57(71), 8905-8908

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  10 min, 100 °C
2.1 45 min, 100 °C
Reference
Continuous-Flow Multistep Synthesis of Cinnarizine, Cyclizine, and a Buclizine Derivative from Bulk Alcohols
Borukhova, Svetlana; et al, ChemSusChem, 2016, 9(1), 67-74

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  210 h, reflux
2.1 Solvents: Acetonitrile ;  280 h, reflux
2.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Reference
Synthesis and anti-inflammatory performance of newly cyclizine derivatives on adult male Wistar rats
Ahmadi, Abbas; et al, Iranian Journal of Pharmaceutical Research, 2012, 11(4), 1027-1037

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 - 5 °C; 4 - 6 h, 0 - 5 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 min, rt
2.2 Solvents: Dimethylformamide ;  rt; 10 h, 80 °C
Reference
Synthesis and pharmacological evaluation of 1-benzhydryl piperazine derivatives
Thakran, Atul Kumar; et al, International Journal of Pharmaceutical Sciences and Research, 2012, 3(1), 213-217

Synthetic Circuit 22

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  48 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  10 min, basified
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C → rt; overnight, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
3.1 Catalysts: Ruthenium(1+), [2-[[bis(1,1-dimethylethyl)phosphino-κP]methyl]pyridine-κN]chloro… ;  rt → 130 °C; 72 h, 130 °C
Reference
Synthesis of 1,4-Diazacycles by Hydrogen Borrowing
Nalikezhathu, Anju ; et al, Organic Letters, 2023, 25(10), 1754-1759

Cyclizine Raw materials

Cyclizine Preparation Products

Cyclizine Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:82-92-8)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:82-92-8)
MR./MRS.:A LA DING
Phone:
Email:anhua.mao@aladdin-e.com

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